3-bromo-N-[1-(furan-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[1-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-9(12-6-3-7-17-12)15-13(16)10-4-2-5-11(14)8-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMQAPMFLYQEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares structural analogs of 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide, highlighting key differences in substituents and reported properties:
Key Observations:
Biological Activity : The ligand L595 (), which contains a furan moiety, demonstrates strong binding affinity (ΔGbinding = -54.26 kcal/mol), suggesting furan-substituted benzamides may serve as effective ligands in molecular recognition systems .
Antifungal Potential: Compounds like LMM11 (), a benzamide with a furan-2-yl-oxadiazole group, have been screened for antifungal activity, indicating possible applications for furan-containing benzamides in antimicrobial research .
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide, and what are the critical reaction conditions?
The synthesis typically involves a multi-step approach:
- Step 1 : Bromination of the benzamide core using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in polar solvents like DCM or THF .
- Step 2 : Coupling of the brominated benzamide with furan-2-ylethylamine via nucleophilic acyl substitution. Catalysts such as HATU or DCC are employed to activate the carbonyl group, with reaction times ranging from 12–24 hours .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for benzamide:amine) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at C3, furan ethyl group at N). Aromatic protons appear at δ 7.2–8.1 ppm, while furan protons resonate at δ 6.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 324.02) and isotopic patterns for bromine .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., furan ring oxidation or debromination)?
- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis. Avoid protic solvents that may destabilize intermediates .
- Temperature Control : Maintain reactions at 0–5°C during bromination to prevent thermal decomposition .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling efficiency, or employ radical inhibitors (e.g., BHT) to suppress furan oxidation .
- DOE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) and optimize yield .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound derivatives?
- Substituent Variation : Replace bromine with Cl, F, or CF to assess electronic effects on bioactivity. For example, fluoro analogs show enhanced metabolic stability .
- Furan Modifications : Introduce methyl or methoxy groups to the furan ring to study steric and electronic impacts on target binding .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?
- X-ray Diffraction : Determine crystal packing and torsional angles between the benzamide and furan moieties. For example, monoclinic systems (space group P2/c) reveal dihedral angles of 45–60°, indicating moderate planarity .
- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G**) to validate structural hypotheses .
Q. What analytical approaches address contradictions in biological activity data across studies?
- Meta-Analysis : Aggregate data from independent studies (e.g., IC values) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .
- Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites that may confound results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
